![molecular formula C17H16ClNO B5302788 3-[(3-chloro-2-methylphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5302788.png)
3-[(3-chloro-2-methylphenyl)amino]-1-phenyl-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-chloro-2-methylphenyl)amino]-1-phenyl-2-buten-1-one, commonly known as Clomiphene, is a selective estrogen receptor modulator (SERM) that is widely used in scientific research. Clomiphene is a nonsteroidal compound that was first synthesized in the 1960s and has since become a popular research tool due to its ability to selectively modulate estrogen receptors.
Mécanisme D'action
Clomiphene works by binding to estrogen receptors in the body, thereby preventing the binding of endogenous estrogen. This results in an increase in follicle-stimulating hormone (FSH) and luteinizing hormone (LH) production, which in turn stimulates ovulation in women and testosterone production in men.
Biochemical and Physiological Effects:
Clomiphene has a number of biochemical and physiological effects on the body. In women, it stimulates the production of FSH and LH, which in turn stimulate the ovaries to produce and release eggs. In men, it stimulates the production of testosterone, which can improve fertility and sexual function. Clomiphene has also been shown to have anti-tumor effects in certain types of breast cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Clomiphene is a useful research tool due to its ability to selectively modulate estrogen receptors. It is also relatively easy to synthesize and has a well-established safety profile. However, there are some limitations to its use in lab experiments. For example, it may not be effective in all types of breast cancer cells, and its effects on fertility may vary depending on the individual.
Orientations Futures
There are many potential future directions for research related to Clomiphene. For example, researchers could investigate its effects on other types of cancer cells or explore its potential as a treatment for other reproductive disorders. Additionally, new synthesis methods could be developed to improve the efficiency and yield of Clomiphene production. Overall, Clomiphene is a valuable research tool with many potential applications in the field of reproductive endocrinology and beyond.
Méthodes De Synthèse
Clomiphene can be synthesized through a multi-step process that involves the reaction of 2,2,2-trichloroethyl chloroformate with 3-chloroaniline to form an intermediate. This intermediate is then reacted with 1-phenyl-2-buten-1-one to form Clomiphene.
Applications De Recherche Scientifique
Clomiphene is widely used in scientific research, particularly in the field of reproductive endocrinology. It is commonly used to induce ovulation in women with infertility issues and to stimulate testosterone production in men with hypogonadism. Clomiphene is also used in research related to breast cancer, as it has been shown to have anti-tumor effects in certain types of breast cancer cells.
Propriétés
IUPAC Name |
(E)-3-(3-chloro-2-methylanilino)-1-phenylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO/c1-12(11-17(20)14-7-4-3-5-8-14)19-16-10-6-9-15(18)13(16)2/h3-11,19H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWZIVSGHCRSEL-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=CC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/C(=C/C(=O)C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chloro-2-methylphenyl)amino]-1-phenyl-2-buten-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

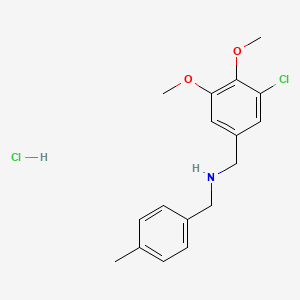
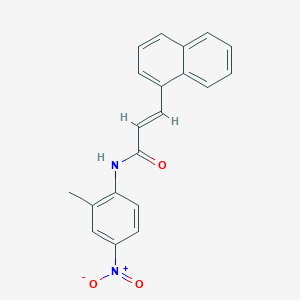
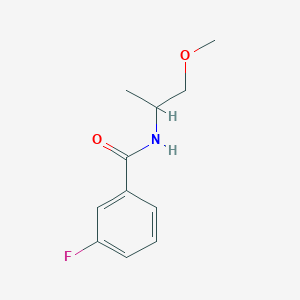
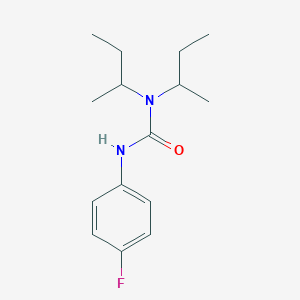
![N-{[(4-bromophenyl)amino]carbonothioyl}-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5302719.png)
![9-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5302720.png)
![4-(1,3-benzodioxol-5-yl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5302722.png)
![N~1~-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-2-methylalaninamide](/img/structure/B5302723.png)
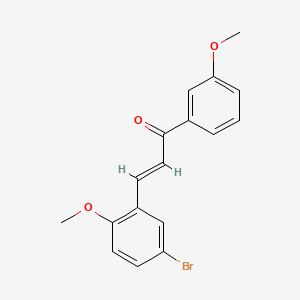
![3-bromo-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5302735.png)
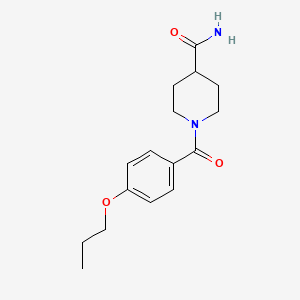
![2-[(4-allyl-5-{[(2-chlorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5302756.png)
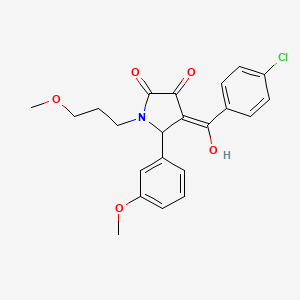
![4-[3-(benzyloxy)benzoyl]-2,6-dimethylmorpholine](/img/structure/B5302796.png)